molecular formula C12H6O5 B14743408 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione CAS No. 5211-68-7

4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14743408
CAS No.: 5211-68-7
M. Wt: 230.17 g/mol
InChI Key: JCJIPSDVDGKNIT-UHFFFAOYSA-N
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Description

4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its fused ring structure, which includes a furan ring and two hydroxyl groups at positions 4 and 9. It is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Another method involves the annulation reaction between the anion of 4-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile and (E)-pent-3-en-2-one, followed by subsequent construction of the furan ring through allylic bromination, hydrolysis, and dehydration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activity. The presence of hydroxyl groups at positions 4 and 9 enhances its ability to participate in redox reactions and interact with biological targets.

Properties

IUPAC Name

1,3-dihydroxybenzo[f][2]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O5/c13-9-5-3-1-2-4-6(5)10(14)8-7(9)11(15)17-12(8)16/h1-4,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJIPSDVDGKNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(OC(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10789192
Record name 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5211-68-7
Record name 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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